kedarcidin

Enediyne Stereochemistry Biosynthesis Structural Biology

Purchase Kedarcidin (CAS 128512-39-0), the only enediyne with an (R)-vicinal diol chromophore and sequence-specific histone H1 proteolytic apoprotein. With an IC50 of 0.4 ng/mL against HCT-116 cells, its extreme potency enables low-dose ADC payload strategies for colorectal cancer. Its unique biosynthetic cluster supports metabolic engineering for higher titers. Ideal as a non-substitutable probe for chromatin architecture and enediyne-DNA Bergman cyclization studies. Contact us for a custom quotation.

Molecular Formula C23H24FN3O2S
Molecular Weight 0
CAS No. 128512-39-0
Cat. No. B1177363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namekedarcidin
CAS128512-39-0
Molecular FormulaC23H24FN3O2S
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Kedarcidin Procurement: A Chromoprotein Enediyne Antitumor Antibiotic with a Distinct 9-Membered Core


Kedarcidin (CAS 128512-39-0) is a chromoprotein antitumor antibiotic belonging to the enediyne class, comprising a labile 9-membered enediyne chromophore non-covalently bound to a 114-amino acid apoprotein [1][2]. It is produced by Streptoalloteichus sp. ATCC 53650 and exhibits extreme cytotoxicity against human colorectal carcinoma cells [3][4]. Structurally, it is distinguished from other enediynes by its (R)-2-aza-3-chloro-β-tyrosine and iso-propoxy-bearing 2-naphthonate peripheral moieties, as well as unique (R)-vicinal diol stereochemistry within its enediyne core [5][6]. This compound is utilized in academic and pharmaceutical research as a payload for antibody-drug conjugates (ADCs) and as a tool for probing DNA-protein interactions and biosynthetic pathways [7].

Kedarcidin Selection Rationale: Why In-Class Enediyne Analogs Cannot Be Substituted Without Functional and Biosynthetic Compromise


Kedarcidin exhibits a profile of stereochemical, proteolytic, and biosynthetic distinctiveness that precludes simple substitution with other 9-membered enediynes such as neocarzinostatin (NCS) or C-1027, or with 10-membered enediynes like calicheamicin (CAL) and esperamicin (ESP). Its chromophore contains an (R)-vicinal diol and unique appendages [1][2], its apoprotein demonstrates specific, dual functional proteolytic activity [3], and its biosynthetic gene cluster encodes for exclusive peripheral moieties [4][5]. These differences result in altered DNA sequence recognition [6], stability profiles, and intracellular trafficking, making direct interchange without loss of function or experimental reproducibility impossible.

Kedarcidin Quantitative Differentiation: Head-to-Head Evidence vs. Neocarzinostatin, Calicheamicin, C-1027, and Maduropeptin


Kedarcidin vs. Neocarzinostatin: Distinct (R)-Vicinal Diol Stereochemistry in the Enediyne Core

Kedarcidin chromophore possesses an (R)-vicinal diol stereochemistry, whereas neocarzinostatin (NCS) and C-1027 have an (S)-vicinal diol stereochemistry [1][2]. This stereochemical difference is defined by the stereospecific action of epoxide hydrolases (EHs) during biosynthesis: KedF from the kedarcidin cluster produces the (R)-diol, while NcsF2 and SgcF from NCS and C-1027, respectively, produce the (S)-diol [3]. This divergence influences the 3D conformation of the chromophore and its subsequent interaction with DNA and the apoprotein [4].

Enediyne Stereochemistry Biosynthesis Structural Biology

Kedarcidin vs. Calicheamicin and Esperamicin: Distinct Cytotoxicity Profile and Core Ring Size

Kedarcidin exhibits potent cytotoxicity against human colorectal carcinoma HCT-116 cells with an IC50 of 0.4 ng/mL [1][2]. In contrast, calicheamicin γ1, a 10-membered enediyne, shows variable activity across different ALL cell lines with IC50 values ranging from 0.035 to 27.27 ng/mL [3]. Esperamicin A1, another 10-membered enediyne, has a reported mean IC50 of 3.5 ng/mL [4]. While these data are from different cell lines and assays, they underscore the distinct potency and selectivity profiles of these structurally divergent enediynes.

Cytotoxicity Antitumor Activity IC50 Cell Viability

Kedarcidin vs. Neocarzinostatin: Differential In Vivo Antitumor Efficacy and Dosing

In murine models, kedarcidin demonstrates potent in vivo antitumor activity against implanted P388 leukemia at a dosage of 3.3 μg/kg and against B16 melanoma at 2 μg/kg [1][2]. While neocarzinostatin (NCS) is also active in vivo, its clinical application in Japan is typically at much higher, more frequent doses (e.g., 2-4 mg/day) [3]. The potency of kedarcidin in these models is noted to be similar to that of the esperamicin and calicheamicin class of antibiotics, which share a unique 1,5-diyn-3-ene structure [4].

In Vivo Efficacy Murine Tumor Models P388 Leukemia B16 Melanoma

Kedarcidin vs. C-1027 and Maduropeptin: Unique Histone H1 Proteolytic Fragment Signature

Kedarcidin chromoprotein, like maduropeptin and neocarzinostatin, exhibits proteolytic activity against histone H1 in vitro. However, each chromoprotein generates a unique set of H1 cleavage fragments [1]. When a 24-amino-acid peptide representing a basic region of histone H1 was incubated with similar concentrations of kedarcidin, neocarzinostatin, and maduropeptin, the resulting peptide fragments differed, indicating that each protein cleaves at distinct backbone amides [2]. Moreover, the kedarcidin apoprotein alone shows less specificity than the complete chromoprotein complex [3].

Proteolytic Specificity Histone H1 Chromoprotein DNA Damage

Kedarcidin vs. Neocarzinostatin Apoprotein: Enhanced Production Titers via KedA Overexpression

A comparative study of apoprotein overexpression revealed that overexpression of the kedarcidin apoprotein gene (kedA) in the native producer Streptoalloteichus sp. resulted in an approximately 2-fold increase in kedarcidin production. In contrast, overexpression of the neocarzinostatin apoprotein gene (ncsA) in Streptomyces carzinostaticus resulted in only a 1.6-fold increase in neocarzinostatin production [1]. This suggests that the KedA apoprotein is a more effective stabilizer or facilitator of chromophore biosynthesis/export in its native system.

Biosynthesis Genetic Engineering Fermentation Yield Improvement

Kedarcidin Application Scenarios: Translating Differential Evidence into Research and Industrial Utility


Payload Candidate for Antibody-Drug Conjugates (ADCs) Targeting Colorectal Cancer

Kedarcidin's extreme cytotoxicity (IC50 0.4 ng/mL against HCT-116 human colorectal carcinoma cells) [1][2] and high in vivo potency in murine models [3][4] position it as a promising payload for ADCs, particularly for colorectal cancer indications. Its sub-nanomolar activity may enable effective tumor cell killing at low systemic exposures, potentially widening the therapeutic index compared to less potent enediyne payloads. Research groups developing next-generation ADCs can leverage kedarcidin's well-defined cytotoxic benchmark for in vitro and in vivo validation.

Probing Chromatin Remodeling and Enediyne Delivery Mechanisms

The unique, sequence-specific proteolytic activity of the kedarcidin chromoprotein complex against histone H1 [5][6] makes it a valuable molecular probe for dissecting chromatin architecture and the mechanisms by which enediynes gain access to DNA. Its distinct cleavage pattern, non-reproducible by neocarzinostatin or maduropeptin [7][8], allows for specific interrogation of histone H1's role in drug delivery. This application is directly supported by the direct head-to-head evidence of differential proteolytic fragment generation [9][10].

Engineering Enediyne Biosynthesis for Improved Production

The kedarcidin biosynthetic gene cluster, with its unique genes for (R)-2-aza-3-chloro-β-tyrosine and iso-propoxy-bearing 2-naphthonate biosynthesis [11][12], provides a rich platform for combinatorial biosynthesis and metabolic engineering. The demonstrated 2-fold yield enhancement from kedA overexpression [13] offers a tangible genetic engineering strategy for improving production titers in fermentation. Researchers can use this cluster to generate novel enediyne analogs with altered peripheral moieties, potentially leading to compounds with improved pharmacological properties.

Structural and Mechanistic Studies of Enediyne-DNA Interactions

Kedarcidin's (R)-vicinal diol stereochemistry, distinct from the (S)-diol of neocarzinostatin and C-1027 [14][15], provides a unique scaffold for investigating the stereoelectronic requirements of enediyne-DNA binding and Bergman cyclization. Its ability to recognize specific DNA sequences in a manner similar to calicheamicin γ1I despite significant structural divergence [16] makes it an ideal tool for comparative biophysical and biochemical studies aimed at elucidating the molecular basis of enediyne sequence selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for kedarcidin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.